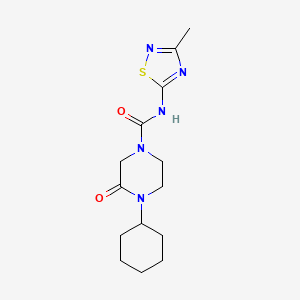![molecular formula C18H27NO2 B4255360 1-(3-methoxypropanoyl)-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B4255360.png)
1-(3-methoxypropanoyl)-3-[2-(2-methylphenyl)ethyl]piperidine
Vue d'ensemble
Description
1-(3-methoxypropanoyl)-3-[2-(2-methylphenyl)ethyl]piperidine, also known as MPMP, is a synthetic compound that belongs to the class of piperidine derivatives. MPMP has been extensively studied for its potential use in scientific research due to its unique chemical structure and pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-(3-methoxypropanoyl)-3-[2-(2-methylphenyl)ethyl]piperidine involves its binding to the DAT, which prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can activate dopamine receptors and produce various physiological and behavioral effects. 1-(3-methoxypropanoyl)-3-[2-(2-methylphenyl)ethyl]piperidine has been shown to have a higher affinity for DAT than other similar compounds, such as cocaine and methylphenidate.
Biochemical and Physiological Effects:
1-(3-methoxypropanoyl)-3-[2-(2-methylphenyl)ethyl]piperidine has been shown to produce various biochemical and physiological effects in animal models and in vitro studies. These effects include increased locomotor activity, enhanced reward-related behavior, and changes in dopamine release and uptake. 1-(3-methoxypropanoyl)-3-[2-(2-methylphenyl)ethyl]piperidine has also been shown to have potential neuroprotective effects, as it can reduce oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-methoxypropanoyl)-3-[2-(2-methylphenyl)ethyl]piperidine has several advantages for use in lab experiments, including its high potency and selectivity for DAT, its ability to cross the blood-brain barrier, and its stability in various experimental conditions. However, 1-(3-methoxypropanoyl)-3-[2-(2-methylphenyl)ethyl]piperidine also has some limitations, such as its potential toxicity and the need for careful dosing and administration to avoid adverse effects.
Orientations Futures
There are several future directions for research on 1-(3-methoxypropanoyl)-3-[2-(2-methylphenyl)ethyl]piperidine, including its potential use as a therapeutic agent for neurological and psychiatric disorders, its optimization as a tool for studying dopamine signaling, and its development as a lead compound for drug discovery. Further studies are needed to elucidate the precise mechanisms of action of 1-(3-methoxypropanoyl)-3-[2-(2-methylphenyl)ethyl]piperidine and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 1-(3-methoxypropanoyl)-3-[2-(2-methylphenyl)ethyl]piperidine is a synthetic compound with unique pharmacological properties that make it a valuable tool for scientific research. 1-(3-methoxypropanoyl)-3-[2-(2-methylphenyl)ethyl]piperidine has been extensively studied for its potential use in neuroscience, pharmacology, and drug discovery, and has shown promising results in various animal models and in vitro studies. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 1-(3-methoxypropanoyl)-3-[2-(2-methylphenyl)ethyl]piperidine.
Applications De Recherche Scientifique
1-(3-methoxypropanoyl)-3-[2-(2-methylphenyl)ethyl]piperidine has been studied for its potential use in various scientific research applications, including neuroscience, pharmacology, and drug discovery. 1-(3-methoxypropanoyl)-3-[2-(2-methylphenyl)ethyl]piperidine has been shown to act as a potent and selective inhibitor of dopamine transporter (DAT), which is responsible for the reuptake of dopamine in the brain. This property makes 1-(3-methoxypropanoyl)-3-[2-(2-methylphenyl)ethyl]piperidine a valuable tool for studying the role of dopamine in various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction.
Propriétés
IUPAC Name |
3-methoxy-1-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-15-6-3-4-8-17(15)10-9-16-7-5-12-19(14-16)18(20)11-13-21-2/h3-4,6,8,16H,5,7,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWQPPNAJLMKDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCN(C2)C(=O)CCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3R)-4-hydroxy-3-methylbutyl]-4-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4255277.png)
![2-{4-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperazin-1-yl}-3-methylpyrazine](/img/structure/B4255292.png)

![5-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4255301.png)

![4-(allyloxy)-3-ethoxy-N-[(2S)-tetrahydrofuran-2-ylmethyl]benzamide](/img/structure/B4255325.png)
![3-(1H-indol-3-yl)-N-[2-(2-thienylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B4255340.png)
![N~2~-[2-(2-aminoethyl)-4-quinazolinyl]-N~1~,N~1~-dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine dihydrochloride](/img/structure/B4255352.png)

![3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B4255362.png)
![2-({(3-hydroxypropyl)[(5-methyl-2-thienyl)methyl]amino}methyl)benzoic acid](/img/structure/B4255364.png)

![N-[2-(hydroxymethyl)phenyl]-3-[(2-phenylazetidin-1-yl)methyl]benzamide](/img/structure/B4255378.png)
![2-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B4255386.png)